molecular formula C12H12O2 B054169 (2-Methyl-5-phenylfuran-3-yl)methanol CAS No. 111787-91-8

(2-Methyl-5-phenylfuran-3-yl)methanol

Cat. No.: B054169
CAS No.: 111787-91-8
M. Wt: 188.22 g/mol
InChI Key: YDHRCRWVQWYBKB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-5-phenylfuran-3-yl)methanol typically involves the reaction of 2-methyl-5-phenylfuran with formaldehyde under acidic conditions . The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield . The reaction conditions are optimized to maximize the yield and minimize the formation of by-products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a furan ring and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

(2-methyl-5-phenylfuran-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-9-11(8-13)7-12(14-9)10-5-3-2-4-6-10/h2-7,13H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHRCRWVQWYBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380071
Record name (2-methyl-5-phenylfuran-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111787-91-8
Record name (2-methyl-5-phenylfuran-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of ethyl 2-methyl-5-phenyl-3-furancarboxylate (5.7 g) in tetrahydrofuran (30 mL) was added dropwise to a suspension of lithium aluminum hydride (1.0 g) in tetrahydrofuran (30 mL) at 0° C. and, after the completion of the dropwise addition, the mixture was stirred at 0° C. for 30 min. The reaction mixture was treated with 1N hydrochloric acid, poured into water, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure to give the title compound (4.7 g, 100%) as an oil.
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